2,2-Dimethyl-6-heptenoic acid

Descripción

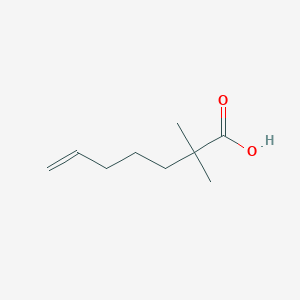

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJUYBYWDDTLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576762 | |

| Record name | 2,2-Dimethylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50592-83-1 | |

| Record name | 2,2-Dimethylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Mechanistic Investigations of 2,2 Dimethyl 6 Heptenoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 2,2-dimethyl-6-heptenoic acid is subject to steric hindrance from the adjacent gem-dimethyl group at the α-carbon. This structural feature influences its reactivity in traditional acid-catalyzed reactions, often necessitating the use of activating agents or more forcing conditions to achieve efficient transformations.

Esterification and Amidation for Derivative Synthesis

Esterification is a fundamental transformation for converting carboxylic acids into esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. However, for a sterically hindered substrate like this compound, this equilibrium-driven process can be slow. To drive the reaction to completion, an excess of the alcohol is typically used as the solvent. masterorganicchemistry.com Alternative methods that avoid the generation of bulky tetrahedral intermediates under equilibrium conditions are often more efficient.

Amidation , the formation of an amide from a carboxylic acid and an amine, is also challenging for sterically hindered acids. Direct reaction requires extremely high temperatures and is generally not feasible. Therefore, the carboxylic acid must first be "activated". Despite these challenges, a variety of ester and amide derivatives can be synthesized using appropriate reagents that can overcome the steric barrier. rsc.orgchimia.ch

| Derivative Type | Reactant | Common Reagents/Conditions | Product |

|---|---|---|---|

| Ester | Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 2,2-dimethyl-6-heptenoate |

| Ester | Ethanol | DCC, DMAP | Ethyl 2,2-dimethyl-6-heptenoate |

| Amide | Ammonia | 1. SOCl₂ 2. Excess NH₃ | 2,2-Dimethyl-6-heptenamide |

| Amide | Aniline | EDC, HOBt | N-phenyl-2,2-dimethyl-6-heptenamide |

Carboxylic Acid Activation and Coupling Reactions

To facilitate reactions such as amidation, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This process, known as activation, enhances the electrophilicity of the carbonyl carbon. A common strategy is the conversion of the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with nucleophiles like amines or alcohols.

Peptide coupling reagents are widely used to promote amide bond formation under milder conditions, which is particularly advantageous for complex molecules. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), can effectively mediate the coupling of sterically hindered carboxylic acids with amines. nih.gov These methods proceed through the in-situ formation of a highly reactive activated ester intermediate, which then undergoes nucleophilic attack by the amine to form the amide bond. For particularly challenging couplings involving hindered substrates, forming an acyl fluoride (B91410) in situ can be an effective strategy. rsc.org

| Activation Method | Reagent(s) | Intermediate | Application |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 2,2-Dimethyl-6-heptenoyl chloride | Amidation, Esterification |

| Carbodiimide Coupling | EDC, HOBt | O-acylisourea intermediate | Amide synthesis with various amines |

| Acyl Fluoride Formation | Cyanuric fluoride | 2,2-Dimethyl-6-heptenoyl fluoride | Coupling with electron-deficient or hindered amines |

| Mixed Anhydride Formation | Isobutyl chloroformate, Et₃N | Mixed carbonic anhydride | Peptide synthesis, macrolactonization |

Reactivity of the Terminal Alkene Functional Group

The terminal double bond in this compound is a versatile functional group that can undergo a wide array of transformations, largely independent of the carboxylic acid moiety. These reactions allow for functionalization at the end of the carbon chain.

Olefin Addition Reactions (e.g., Hydroboration, Halogenation, Hydrogenation)

The terminal alkene readily participates in addition reactions, where the π-bond is broken and two new σ-bonds are formed.

Hydroboration-Oxidation : This two-step sequence achieves the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN), followed by oxidation with hydrogen peroxide and base, yields the terminal alcohol, 7-hydroxy-2,2-dimethylheptanoic acid. masterorganicchemistry.comlibretexts.orgnih.gov The use of a sterically bulky borane like 9-BBN enhances selectivity for the terminal position. nih.gov

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily to form a vicinal dihalide. chemguide.co.ukchemistrysteps.comleah4sci.com The reaction with bromine, for instance, results in the formation of 6,7-dibromo-2,2-dimethylheptanoic acid. This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. chemistrysteps.comleah4sci.com

Hydrogenation : The double bond can be reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas (H₂), this compound is converted to 2,2-dimethylheptanoic acid. nih.govresearchgate.net

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 7-Hydroxy-2,2-dimethylheptanoic acid | Anti-Markovnikov alcohol formation |

| Halogenation (Bromination) | Br₂ in CCl₄ | 6,7-Dibromo-2,2-dimethylheptanoic acid | Vicinal dihalide formation |

| Hydrogenation | H₂, Pd/C | 2,2-Dimethylheptanoic acid | Saturation of the C=C bond |

Oxidative Transformations and Cleavage Reactions

The terminal alkene can be oxidized to introduce oxygen-containing functional groups or cleaved to shorten the carbon chain.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, yielding 2,2-dimethyl-6-(oxiran-2-yl)pentanoic acid.

Dihydroxylation : Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄), to produce 6,7-dihydroxy-2,2-dimethylheptanoic acid.

Oxidative Cleavage : The double bond can be completely broken by ozonolysis. libretexts.orglibretexts.orgchemistrysteps.combyjus.comwikipedia.orgmasterorganicchemistry.com The products depend on the workup conditions.

Reductive Workup : Treatment with ozone (O₃) followed by a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc (Zn) cleaves the double bond to yield an aldehyde and formaldehyde. wikipedia.orgmasterorganicchemistry.com The major product from this compound would be 5,5-dimethyl-6-oxohexanoic acid.

Oxidative Workup : If the ozonide intermediate is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), the initially formed aldehyde is oxidized to a carboxylic acid. byjus.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This process converts the terminal CH₂ group into carbon dioxide and the internal alkene carbon into a carboxylic acid, yielding 5,5-dimethyladipic acid. Strong oxidants like hot, concentrated KMnO₄ can also achieve this transformation directly. libretexts.orglibretexts.org

| Transformation | Reagents | Major Product |

|---|---|---|

| Epoxidation | m-CPBA | 2,2-Dimethyl-6-(oxiran-2-yl)pentanoic acid |

| Syn-Dihydroxylation | 1. OsO₄ (cat.) 2. NMO | 6,7-Dihydroxy-2,2-dimethylheptanoic acid |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. DMS | 5,5-Dimethyl-6-oxohexanoic acid |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | 5,5-Dimethyladipic acid |

Olefin Metathesis for Chain Elongation and Cyclization

Olefin metathesis, a powerful reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), allows for the rearrangement of alkene fragments. harvard.edulibretexts.org

Self-Metathesis : In the presence of a metathesis catalyst, this compound (typically protected as an ester to prevent catalyst deactivation) can react with itself. This reaction produces ethylene (B1197577) gas and a C14 dicarboxylic acid derivative, (E)-2,2,13,13-tetramethyltetradec-7-enedioic acid dimethyl ester.

Cross-Metathesis : This variation involves reacting the alkene with a different olefin partner, enabling the synthesis of a wide range of functionalized and chain-elongated products. organic-chemistry.orgnih.govillinois.edusigmaaldrich.com The efficiency and selectivity of cross-metathesis can be influenced by the steric and electronic properties of the reacting olefins and the choice of catalyst. organic-chemistry.orgnih.govillinois.edu For instance, reacting the methyl ester of this compound with a large excess of a simple alkene like 1-octene (B94956) can lead to a new, longer-chain unsaturated ester.

| Metathesis Type | Reactant(s) | Catalyst Example | Major Product |

|---|---|---|---|

| Self-Metathesis | Methyl 2,2-dimethyl-6-heptenoate | Grubbs' 2nd Gen. Catalyst | Dimethyl (E)-2,2,13,13-tetramethyltetradec-7-enedioate + Ethylene |

| Cross-Metathesis | Methyl 2,2-dimethyl-6-heptenoate + Acrylonitrile | Hoveyda-Grubbs' 2nd Gen. Catalyst | Methyl (E)-9-cyano-2,2-dimethylnon-6-enoate |

| Cross-Metathesis | Methyl 2,2-dimethyl-6-heptenoate + Styrene | Grubbs' 2nd Gen. Catalyst | Methyl (E)-2,2-dimethyl-8-phenyl-6-octenoate |

Based on a comprehensive search of available scientific literature, there are no specific research articles detailing the advanced chemical transformations, including intramolecular cyclization, rearrangement reactions, or the elucidation of reaction mechanisms and kinetics, for the compound this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as this information does not appear to be published. The strict constraints of the request—to focus solely on this compound and to include detailed, sourced research findings—cannot be met.

Derivatization Strategies for Analytical and Synthetic Utility of 2,2 Dimethyl 6 Heptenoic Acid

Derivatization for Enhanced Spectroscopic Detection and Quantification

The direct analysis of carboxylic acids like 2,2-Dimethyl-6-heptenoic acid can be challenging due to their high polarity and, in the context of mass spectrometry (MS), often moderate ionization efficiency. Derivatization techniques introduce specific chemical moieties that enhance the molecule's response to spectroscopic detectors, thereby improving sensitivity and quantification limits.

Coupling the carboxylic acid group of this compound with an amine-based reagent is a common strategy to improve its detection in liquid chromatography-mass spectrometry (LC-MS). This is typically achieved through an amide bond formation, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov This approach converts the anionic carboxylate into a cationic tertiary amine, which is more amenable to positive mode electrospray ionization (ESI), a technique generally more sensitive than negative mode. nih.govmdpi.com

The choice of the amine reagent is critical as it dictates the properties of the resulting derivative. Reagents can be selected to introduce a permanently charged group or a moiety with high proton affinity, significantly boosting ESI-MS signal response. nih.govnih.gov For example, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to a substantial increase in sensitivity. mdpi.com Other reagents, such as 4-bromo-N-methylbenzylamine (4-BNMA), offer the dual benefit of improving reversed-phase chromatographic retention and introducing a bromine atom, which creates a characteristic isotopic pattern in the mass spectrum, facilitating clear identification of the derivatized compound. nih.gov

Table 1: Selected Amine-Based Reagents for LC-MS Derivatization of this compound

| Reagent | Coupling Agent | Derivative Feature | Analytical Advantage |

|---|---|---|---|

| N-(4-aminomethylphenyl)pyridinium (AMPP) | EDC | Permanent positive charge | Greatly enhanced ESI-MS sensitivity in positive mode. mdpi.com |

| 4-bromo-N-methylbenzylamine (4-BNMA) | EDC | Phenyl group, Bromine atom | Improved reversed-phase retention; recognizable isotopic pattern for easy identification. nih.gov |

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC is hampered by their low volatility and high polarity, which can lead to poor peak shape and adsorption onto the chromatographic column. sigmaaldrich.com Esterification is the most common derivatization strategy to overcome these issues by converting the polar carboxyl group into a less polar, more volatile ester. sigmaaldrich.com

Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are highly effective reagents for this purpose. tue.nlcore.ac.ukspringernature.com The reaction is rapid, often occurring almost instantaneously in the presence of a catalyst like pyridine (B92270) and an alcohol (e.g., methanol (B129727) or ethanol). tue.nlnih.gov This process converts this compound into its corresponding methyl or ethyl ester, which is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. tue.nlcore.ac.uk This method has been successfully applied to a wide range of metabolites, including organic and fatty acids. core.ac.uk

Table 2: Comparison of this compound and its Alkyl Ester Derivative for GC Analysis

| Compound | Structure | Key Property | Suitability for GC |

|---|---|---|---|

| This compound | CH₂=CH(CH₂)₃C(CH₃)₂COOH | High polarity, low volatility | Poor; requires derivatization. sigmaaldrich.com |

Accurate quantification in mass spectrometry can be affected by matrix effects and variations in ionization efficiency. nih.gov Isotope-coded derivatization (ICD) is a sophisticated technique that addresses these challenges by introducing a stable isotope label into the analyte molecule. nih.govnih.gov This strategy involves using a pair of derivatizing reagents: one with a natural isotopic abundance (the "light" version) and one enriched with stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) (the "heavy" version). nih.govresearchgate.net

For the quantitative analysis of this compound, a sample could be derivatized with the light reagent (e.g., methyl chloroformate), while a known amount of an internal standard is derivatized with the heavy version (e.g., d₃-methyl chloroformate). springernature.com The two samples are then mixed and analyzed together by MS. The resulting light and heavy derivatives are chemically identical and thus co-elute during chromatography and experience the same ionization effects. nih.gov However, they appear as a pair of peaks in the mass spectrum with a known mass difference. The ratio of their peak intensities allows for highly accurate and precise quantification, effectively correcting for variations during sample preparation and analysis. nih.gov

Derivatization for Chromatographic Separation Optimization

The inherent chemical properties of this compound can present challenges for its separation from complex matrices. In reversed-phase high-performance liquid chromatography (RP-HPLC), its polarity may lead to poor retention on nonpolar stationary phases, causing it to elute early with other unretained matrix components. nih.gov In GC, its polarity can cause peak tailing due to interactions with active sites in the column. sigmaaldrich.com

Derivatization serves as a powerful tool to modulate the compound's polarity and improve its chromatographic behavior.

For RP-HPLC: Converting the carboxylic acid to an ester or an amide, as described previously, increases its hydrophobicity. For instance, forming a benzyl (B1604629) ester using a reagent like benzyl chloroformate increases the molecule's affinity for the nonpolar stationary phase, leading to longer retention times and better separation from polar interferences. rsc.org

For GC: Esterification to form fatty acid methyl esters (FAMEs) is the standard approach. This neutralizes the polar carboxyl group, allowing for separation based on boiling point and degree of unsaturation rather than polarity, resulting in sharper, more symmetrical peaks. sigmaaldrich.com

Optimization of chromatographic conditions, including gradient elution, column chemistry, and mobile phase composition, is often performed in conjunction with derivatization to achieve the best possible separation. chromicent.deresearchgate.net

Applications of 2,2 Dimethyl 6 Heptenoic Acid As a Key Synthetic Building Block

Construction of Complex Organic Molecules

The strategic placement of a gem-dimethyl group adjacent to the carboxylic acid functionality in 2,2-dimethyl-6-heptenoic acid offers both steric influence and a site for potential stereocenter control in complex molecule synthesis. While its application is not as widespread as some other building blocks, it provides a unique scaffold for creating sterically hindered environments around a reactive center. The terminal olefin allows for a variety of chemical transformations, including but not limited to, epoxidation, dihydroxylation, and olefin metathesis, thereby enabling the construction of diverse molecular architectures.

Detailed research findings on the broad application of this compound in the total synthesis of various complex natural products are limited in publicly available scientific literature. Its utility appears to be more pronounced in the targeted synthesis of specific classes of pharmaceutical intermediates.

Role in the Synthesis of Pharmaceutical Intermediates

The primary documented application of this compound and its close derivatives is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of bioactive compounds.

The most significant role of this compound derivatives is as precursors in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. These drugs are widely used to lower cholesterol levels in the body. The heptenoic acid backbone of these molecules is a crucial structural motif for their biological activity. The synthesis of these inhibitors often involves the elaboration of a heptenoic acid derivative to introduce the necessary hydroxyl groups and heterocyclic moieties that are characteristic of the statin class of drugs.

The general synthetic approach involves the stereoselective functionalization of the double bond and modification of the carboxylic acid group to generate the final complex structure of the HMG-CoA reductase inhibitor.

Table 1: Examples of HMG-CoA Reductase Inhibitors with a Heptenoic Acid-Derived Backbone

| Inhibitor Class | Key Structural Feature Derived from Heptenoic Acid Precursor | Representative Compounds |

| Pyridine-substituted | 3,5-dihydroxy-6-heptenoic acid lactone | Not specified in publicly available research as being directly derived from this compound, but structurally related. |

| Pyrimidine-substituted | 3,5-dihydroxy-6-heptenoic acid lactone | Not specified in publicly available research as being directly derived from this compound, but structurally related. |

| Tetrahydroindazole-substituted | 3,5-dihydroxy-6-heptenoic acid sodium salts | Not specified in publicly available research as being directly derived from this compound, but structurally related. |

Beyond statins, the structural motif of this compound can be found in the developmental pipelines of other potential therapeutic agents. The combination of a lipophilic dimethylated carbon center and a reactive terminal alkene makes it a versatile starting material for generating libraries of compounds for biological screening. However, specific examples of its widespread use in the synthesis of other marketed drug candidates are not extensively documented in the scientific literature.

Contributions to Polymer Chemistry and Advanced Materials

The application of this compound in the fields of polymer chemistry and advanced materials is not well-documented in publicly available research. While unsaturated carboxylic acids can, in principle, be used as monomers or functional additives in polymerization reactions, there are no significant research findings to indicate that this compound is a commonly used building block in these areas. The steric hindrance from the gem-dimethyl group might pose challenges for certain polymerization processes.

Relevance in Fragrance and Flavor Compound Synthesis

In the fragrance and flavor industry, various heptenoic acid derivatives and their esters are utilized for their characteristic fruity and fatty notes. However, the specific contribution of this compound to the synthesis of commercial fragrance and flavor compounds is not prominently featured in the scientific and technical literature. The olfactory properties of a molecule are highly dependent on its precise structure, and it is often other isomers and derivatives of heptenoic acid that are cited for their aromatic qualities. For instance, esters of other dimethyl-substituted acids are known to be used in perfumery, but not specifically those derived from this compound.

Advanced Analytical Methodologies for the Characterization of 2,2 Dimethyl 6 Heptenoic Acid

High-Resolution Chromatographic Techniques

Chromatographic methods are essential for the separation of 2,2-Dimethyl-6-heptenoic acid from complex matrices and for its quantification. The choice of technique is dictated by the volatility and polarity of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. nih.gov However, free carboxylic acids like this compound are inherently polar and have low volatility, which can lead to poor peak shape and adsorption issues within the GC system. sigmaaldrich.com To overcome these limitations, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar ester.

Derivatization: The most common method is esterification to form fatty acid methyl esters (FAMEs). restek.com This is typically achieved by reacting the acid with a methanol (B129727) solution in the presence of a catalyst, such as Boron Trifluoride (BF₃). restek.com Another effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create trimethylsilyl (B98337) (TMS) esters. restek.com

Separation and Detection: The resulting volatile derivative is then analyzed by GC-MS. Separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating under electron ionization (EI), fragments the eluted derivative. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint. For the methyl ester of this compound, characteristic fragments would include ions resulting from cleavage at the branched α-carbon and rearrangements related to the ester group, such as the characteristic McLafferty rearrangement ion at m/z 74. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance structural confirmation by isolating the molecular ion and subjecting it to collision-induced dissociation, which yields specific fragments indicative of branching points. nih.gov

Table 1: Typical GC-MS Parameters for FAME Analysis

Parameter Condition Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Injector Temperature 250 °C Carrier Gas Helium, constant flow 1.0 mL/min Oven Program Initial 60 °C, hold 2 min; ramp to 240 °C at 10 °C/min; hold 5 min Ion Source Electron Ionization (EI) at 70 eV Mass Range m/z 40-450

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Derivatives

Liquid chromatography is highly suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS, often without the need for derivatization. nih.govnih.gov

Separation and Detection: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. This compound can be separated on a C18 column using a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, typically acidified with formic acid to ensure the analyte is in its protonated form for better retention. mdpi.com

Detection is achieved by coupling the LC system to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. researchgate.net In negative ion mode, the carboxylic acid readily deprotonates to form the carboxylate anion [M-H]⁻, which is detected with high sensitivity. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the precursor [M-H]⁻ ion is fragmented to produce characteristic product ions for unambiguous identification. While not always necessary, derivatization can be employed to enhance ionization efficiency or alter chromatographic behavior. mdpi.com

Table 2: Typical LC-MS/MS Parameters for Carboxylic Acid Analysis

Parameter Condition Column C18, 100 mm x 2.1 mm ID, 2.7 µm particle size Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 5% B to 95% B over 10 minutes Flow Rate 0.3 mL/min Ion Source Electrospray Ionization (ESI), Negative Mode MS/MS Transition Precursor Ion [M-H]⁻ → Product Ion(s)

Supercritical Fluid Chromatography (SFC) for Green Analytical Separations

Supercritical fluid chromatography (SFC) emerges as a powerful "green" analytical technique that bridges the gap between gas and liquid chromatography. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, significantly reducing the consumption of organic solvents. rsc.orgmdpi.com

Separation and Detection: The low viscosity and high diffusivity of supercritical CO₂ allow for rapid and highly efficient separations. acs.org For the analysis of a moderately polar compound like this compound, a polar co-solvent (modifier) such as methanol is added to the CO₂ to increase mobile phase strength and improve peak shape. A variety of stationary phases can be used, including C18 or more polar phases, to achieve the desired selectivity. mdpi.com SFC is readily coupled with mass spectrometry (SFC-MS), providing sensitive detection and structural confirmation, making it a fast and environmentally friendly alternative to HPLC for lipid analysis. springernature.com

Table 3: Typical SFC-MS Parameters for Lipid Analysis

Parameter Condition Column BEH 2-EP, 150 mm x 3.0 mm ID, 1.7 µm particle size Mobile Phase A Supercritical CO₂ Mobile Phase B (Modifier) Methanol Gradient 2% B to 40% B over 8 minutes Flow Rate 1.5 mL/min Back Pressure 150 bar Detection Mass Spectrometry (ESI or APCI)

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a characteristic broad singlet far downfield, typically around 12 ppm. pressbooks.pub The terminal vinyl protons (-CH=CH₂) would resonate between 4.9 and 5.8 ppm, showing complex splitting patterns. nih.gov The two geminal methyl groups at the C2 position, being equivalent, would produce a sharp singlet at approximately 1.2 ppm. Other protons along the aliphatic chain would appear as multiplets in the 1.4-2.3 ppm range. aocs.org

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing between 175-185 ppm. pressbooks.pubprinceton.edu The two alkene carbons (=CH₂ and -CH=) would be found in the 115-140 ppm region. The quaternary carbon at the C2 position and the other aliphatic carbons would resonate in the upfield region of the spectrum.

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) -C OOH - ~180-185 -COOH ~10-12 (broad singlet) - -C H=CH₂ - ~138 -CH=C H₂ - ~115 -CH =CH ₂ ~4.9-5.8 (multiplet) - -C (CH₃)₂- - ~42 -C(CH ₃)₂- ~1.2 (singlet) ~25 Aliphatic -C H₂- - ~22-40 Aliphatic -CH ₂- ~1.4-2.3 (multiplets) -

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by two key features characteristic of a carboxylic acid. A very strong and sharp absorption band would appear in the range of 1710-1760 cm⁻¹ due to the C=O (carbonyl) stretching vibration. pressbooks.pub Additionally, a very broad absorption band would be observed from 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. pressbooks.pubmsu.edu Other significant peaks would include C-H stretching from the aliphatic and vinyl groups (~2850-3100 cm⁻¹) and a weaker C=C stretching absorption around 1640 cm⁻¹. jove.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H groups that give strong signals in IR are often weak in Raman, the non-polar C=C double bond stretch typically produces a strong and sharp signal, making it easily identifiable. This complementarity makes the combined use of IR and Raman spectroscopy a powerful tool for functional group confirmation.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal O-H (Carboxylic Acid) Stretch 2500-3300 (very broad, strong) Weak C=O (Carboxylic Acid) Stretch 1710-1760 (strong, sharp) Medium-Weak C=C (Alkene) Stretch ~1640 (weak-medium) Strong =C-H (Alkene) Stretch 3010-3095 (medium) Medium -C-H (Alkyl) Stretch 2850-2960 (strong) Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a cornerstone in the analysis of this compound, providing highly accurate mass measurements that are critical for determining its elemental composition. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex biological and chemical samples.

The theoretical exact mass of this compound (C9H16O2) is 156.11503 Da, with a corresponding monoisotopic mass of 156.115029749 Da echemi.com. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with high precision, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident assignment of the elemental formula C9H16O2 to a detected ion, significantly narrowing down the possibilities for its chemical structure.

Table 1: Theoretical and High-Resolution Mass Spectrometry Data for this compound and its Common Adducts

| Ion Species | Chemical Formula | Theoretical m/z |

| [M-H]⁻ | C9H15O2⁻ | 155.10775 |

| [M+H]⁺ | C9H17O2⁺ | 157.12231 |

| [M+Na]⁺ | C9H16O2Na⁺ | 179.10425 |

| [M+K]⁺ | C9H16O2K⁺ | 195.07819 |

| [M+NH4]⁺ | C9H20O2N⁺ | 174.14886 |

This table presents the theoretical m/z values for the deprotonated molecule and common positively charged adducts of this compound, which are frequently observed in electrospray ionization (ESI) HRMS.

The high resolving power of these instruments also enables the separation of isobaric interferences, which are molecules that have the same nominal mass but different exact masses. This capability is crucial for the accurate analysis of this compound in complex matrices where other compounds with a nominal mass of 156 Da may be present.

Chromatographic-Spectroscopic Coupling Techniques

To address the complexity of chemical mixtures and to differentiate between isomers, chromatographic separation is coupled with spectroscopic detection, most notably mass spectrometry. This hyphenation provides a powerful two-dimensional analytical approach, where compounds are first separated based on their physicochemical properties and then characterized by their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like fatty acids (often after derivatization), GC-MS is a widely used technique. In GC, this compound, typically as its methyl ester derivative to enhance volatility, would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pathways.

For a branched-chain unsaturated carboxylic acid like this compound, characteristic fragmentation patterns in EI-MS would be expected whitman.eduwhitman.edu. These include:

α-cleavage: Fission of the bond adjacent to the carbonyl group, leading to the loss of the alkyl chain.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, which is not prominent for 2,2-dimethyl substituted acids.

Cleavage at the branch point: The presence of the gem-dimethyl group at the C2 position would likely lead to a stable tertiary carbocation, resulting in a prominent fragment ion.

Fragmentation related to the double bond: The location of the double bond at the C6 position can influence the fragmentation pattern, although it is often challenging to pinpoint the exact position of the double bond by EI-MS alone.

Table 2: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of Methyl 2,2-Dimethyl-6-heptenoate

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 170 | [C10H18O2]⁺ | Molecular ion (as methyl ester) |

| 155 | [C9H15O2]⁺ | Loss of a methyl group (•CH3) |

| 113 | [C7H9O]⁺ | Cleavage at the C2-C3 bond |

| 88 | [C4H8O2]⁺ | McLafferty-type rearrangement (less likely) |

| 55 | [C4H7]⁺ | Allylic cleavage |

This table is a predictive representation of the fragmentation of the methyl ester of this compound based on general fragmentation rules for fatty acid methyl esters and branched alkanes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of less volatile and thermally labile compounds, including free fatty acids uni-wuppertal.denih.gov. In LC-MS, this compound can be analyzed directly without derivatization. Separation is typically achieved using reversed-phase chromatography, where the compound is separated based on its hydrophobicity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. This is advantageous for determining the molecular weight of the compound.

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides valuable information about the compound's structure, including the presence of functional groups and the carbon skeleton. For unsaturated fatty acids, the position of the double bond can often be elucidated through specific fragmentation patterns in MS/MS experiments, sometimes aided by derivatization techniques that introduce a charge or a readily fragmenting group at the double bond nih.gov.

Table 3: Representative Liquid Chromatography-Tandem Mass Spectrometry Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetate |

| Gradient | A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Ion Electrospray (ESI-) or Positive Ion Electrospray (ESI+) |

| Precursor Ion (m/z) | 155.1 [M-H]⁻ or 157.1 [M+H]⁺ |

| Collision Energy | Optimized to induce fragmentation (e.g., 10-40 eV) |

| Product Ions | Monitored to confirm identity and for quantification |

This table provides a generalized set of starting parameters for developing an LC-MS/MS method for the analysis of this compound, based on common practices for fatty acid analysis.

The coupling of these advanced analytical methodologies provides a comprehensive toolkit for the unequivocal identification and detailed structural characterization of this compound, enabling its study in various scientific and industrial contexts.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 6 Heptenoic Acid

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like 2,2-Dimethyl-6-heptenoic acid. A systematic conformational search would typically be performed to identify low-energy conformers. This would involve rotating the single bonds within the molecule to generate a multitude of possible three-dimensional arrangements.

Following a conformational search, molecular dynamics simulations could provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, researchers could understand how the molecule flexes and folds at different temperatures, which is crucial for understanding its interactions with other molecules. However, no such studies have been published for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These calculations can provide detailed information about the distribution of electrons, which in turn dictates the molecule's reactivity.

For this compound, quantum chemical calculations could be used to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's ability to donate or accept electrons in chemical reactions. The electrostatic potential surface could also be mapped to identify regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. At present, such data for this compound is not available in the scientific literature.

Prediction of Spectroscopic Signatures

Computational methods are frequently employed to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly simulated.

Theoretical calculations of the 1H and 13C NMR chemical shifts would be based on the optimized molecular geometry of the most stable conformers. Similarly, the vibrational frequencies could be calculated to predict the key absorption bands in the IR spectrum. These predicted spectra would serve as a valuable reference for experimental chemists working with this compound. However, no published studies have reported the predicted spectroscopic data for this compound.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed and characterize the high-energy transition states that must be overcome.

For this compound, computational studies could explore various reactions, such as its synthesis or degradation. For instance, the mechanism of its esterification or its reaction at the double bond could be investigated. This would involve locating the transition state structures and calculating the activation energies, providing a deeper understanding of the reaction kinetics. To date, no such computational investigations into the reaction pathways of this compound have been reported.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical properties. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in modern drug discovery and materials science. mdpi.comresearchgate.netresearchgate.net These models use calculated molecular descriptors to predict the activity of new or untested compounds.

In the context of this compound, a QSAR study would require a dataset of structurally related compounds with known activities. Computational models could then be developed to predict the activity of this compound or to guide the design of new analogs with enhanced properties. The absence of both the necessary activity data and focused computational studies means that no SAR or QSAR models currently exist for this compound.

Future Research Trajectories and Emerging Paradigms for 2,2 Dimethyl 6 Heptenoic Acid

Innovations in Sustainable Synthesis and Process Chemistry

The development of environmentally benign and efficient synthetic routes to 2,2-dimethyl-6-heptenoic acid is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future innovations will likely focus on the principles of green chemistry to address these limitations.

Catalytic Approaches: A major thrust will be the development of catalytic methods that minimize waste and improve atom economy. This includes exploring transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation of pivalic acid derivatives followed by functionalization, which could offer a more direct and efficient route to the gem-dimethyl carboxylic acid moiety. Furthermore, olefin metathesis reactions, utilizing catalysts like Grubbs' or Schrock's, could be employed to construct the heptenoic acid chain from simpler, renewable starting materials.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Future research may focus on identifying or engineering enzymes, such as certain hydrolases or ligases, capable of constructing the this compound scaffold. Biocatalytic carboxylation, which utilizes CO2 as a C1 feedstock, is another promising avenue for the sustainable synthesis of the carboxylic acid group.

Flow Chemistry: Continuous flow chemistry presents an opportunity to improve the safety, efficiency, and scalability of the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields, reduced side reactions, and easier purification. This technology is particularly well-suited for optimizing catalytic reactions and photochemical processes that could be developed for this target molecule.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Challenges |

| Catalytic Methods | High atom economy, reduced waste, potential for asymmetric synthesis. | Catalyst design and stability, substrate scope, cost of precious metals. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering, substrate specificity, scalability of biocatalytic processes. |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Reactor design and fouling, integration of downstream processing, initial investment costs. |

Expanding the Scope of Chemical Transformations and Functionalizations

The bifunctional nature of this compound, with its carboxylic acid and terminal alkene moieties, provides a rich platform for a wide array of chemical transformations. Future research will focus on exploring and expanding the repertoire of reactions this molecule can undergo, leading to the synthesis of novel derivatives with potentially valuable properties.

Transformations of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid halides, which can serve as building blocks for more complex molecules. The steric hindrance imposed by the adjacent gem-dimethyl group may influence the reactivity of the carboxyl group, a phenomenon that warrants further investigation. The Thorpe-Ingold effect, which suggests that gem-disubstitution can accelerate intramolecular reactions, could be exploited in the design of novel cyclization reactions to form lactones and other heterocyclic systems.

Reactions of the Terminal Alkene: The terminal double bond is a versatile handle for a multitude of functionalization reactions. These include:

Oxidative Cleavage: To yield shorter-chain carboxylic acids or aldehydes.

Epoxidation: To form the corresponding epoxide, a valuable synthetic intermediate.

Hydroboration-Oxidation: To produce the terminal alcohol.

Polymerization: To create novel polymers with unique properties conferred by the gem-dimethyl group.

Cycloaddition Reactions: Such as [4+2] and [3+2] cycloadditions, to construct complex cyclic and heterocyclic scaffolds. The steric and electronic properties of the gem-dimethyl group may influence the stereoselectivity of these reactions.

Bifunctional Transformations: A particularly exciting area of future research involves the simultaneous or sequential functionalization of both the carboxylic acid and the alkene. This could lead to the development of novel bifunctional molecules, such as amino acids or polymerizable monomers with tailored properties.

Development of Novel Analytical Probes and Methodologies

As the chemistry of this compound and its derivatives is explored, the need for advanced analytical techniques for their detection, characterization, and quantification will become increasingly important.

Spectroscopic and Chromatographic Methods: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will continue to be essential for structural elucidation. The development of specific chromatographic methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), will be crucial for separating and quantifying this compound in complex mixtures.

Novel Analytical Probes: A more innovative research direction lies in the design and synthesis of analytical probes that can selectively bind to or react with this compound. These probes could be based on fluorescent or colorimetric reporters, enabling its detection in various matrices. For instance, a probe could be designed to undergo a specific reaction with the terminal alkene, leading to a measurable change in its optical properties.

Sensor Development: The development of chemical sensors for the real-time monitoring of this compound concentrations could be valuable in process chemistry and environmental analysis. These sensors could be based on electrochemical or optical principles and would offer rapid and on-site detection capabilities.

| Analytical Methodology | Application | Future Development |

| Advanced Spectroscopy | Structural elucidation of novel derivatives. | Development of hyphenated techniques (e.g., LC-NMR-MS) for complex mixture analysis. |

| Chromatographic Separation | Purification and quantification. | Chiral separation methods for stereoselective synthesis. |

| Molecular Probes | Selective detection and imaging. | Design of probes with enhanced sensitivity and specificity. |

| Chemical Sensors | Real-time process monitoring. | Miniaturization and integration into automated systems. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and discovery. For this compound, these computational tools can be leveraged to accelerate research and development in several key areas.

Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcome of novel transformations involving this compound. This can help chemists to identify promising reaction pathways and to avoid unfeasible or low-yielding experiments, thereby saving time and resources.

Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes to this compound and its derivatives. These programs can analyze the target molecule and suggest a sequence of reactions starting from commercially available materials.

Optimization of Reaction Conditions: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and stoichiometry, to maximize the yield and selectivity of a desired product. This is particularly useful for complex multi-parameter optimizations that are challenging to perform manually.

Property Prediction: AI can also be used to predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This can help to guide the design of new molecules with desired functionalities.

The integration of these computational approaches will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this compound, paving the way for the development of new materials and molecules with valuable applications.

Q & A

Q. What in vitro models assess the cytotoxicity of this compound in neuronal cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.